molecular formula C17H17ClN4O2S B2426248 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 532966-43-1

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2426248
CAS No.: 532966-43-1
M. Wt: 376.86
InChI Key: JSDADGQVBFBWJQ-UHFFFAOYSA-N
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Description

6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a novel synthetic compound designed for advanced pharmacological research. This chemical features a unique molecular architecture combining a thiazolopyrimidinone core with a 2-chlorophenyl piperazine moiety, a structure frequently investigated in medicinal chemistry for its potential to interact with key biological targets. The integration of the thiazolo[3,2-a]pyrimidine scaffold, an isostere of purine, suggests potential for application in oncology research, as similar structures have been identified as DNA intercalators and topoisomerase II (Topo II) inhibitors . Compounds with this core can disrupt DNA replication in rapidly dividing cells, leading to apoptosis . Furthermore, the presence of the piperazine substituent, particularly when linked via a carbonyl group, is a common feature in ligands for G protein-coupled receptors (GPCRs) . This structural motif indicates potential research utility in neuropharmacology, for instance, as an antagonist for adenosine A2A receptors, a target for neurodegenerative diseases like Parkinson's . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific objectives.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-3-1-2-4-14(13)20-5-7-21(8-6-20)15(23)12-11-19-17-22(16(12)24)9-10-25-17/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDADGQVBFBWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one belongs to a class of thiazolo-pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and anti-inflammatory agent. Below are key findings from recent research.

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

  • Study 1 : The compound was tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 5 μM, indicating potent anti-proliferative effects .
  • Study 2 : Another study reported that it inhibited cell migration in metastatic cancer models by disrupting the epithelial-mesenchymal transition (EMT) process .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Case Study : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to the control group .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of various signaling pathways:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer progression.
  • Apoptosis Induction : It has been shown to activate caspase-dependent apoptosis in cancer cells, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF-7 (Breast Cancer)5 μM
Anti-inflammatoryCarrageenan-Induced EdemaSignificant Reduction
Migration InhibitionMetastatic Cancer ModelsDisruption of EMT
MechanismDescription
NF-kB Pathway InhibitionReduces inflammatory responses
Apoptosis InductionActivates caspases leading to cell death

Scientific Research Applications

Adenosine A2A Receptor Antagonism

Research indicates that derivatives of thiazolo[5,4-d]pyrimidine, including compounds similar to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, exhibit significant antagonistic activity against adenosine A2A receptors. This activity is particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study reported a novel set of compounds with high binding affinity and inverse agonist potency at the A2A receptor, suggesting potential for therapeutic development in neuroprotection and tumor immunotherapy .

Antioxidant Properties

The thiazole and pyrimidine moieties present in the compound are known to contribute to antioxidant activities. Compounds containing these structures have been evaluated for their ability to scavenge free radicals and mitigate oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Multicomponent Reactions

Recent advancements in synthetic methodologies have facilitated the development of complex molecules like this compound through multicomponent reactions. These reactions allow for the efficient formation of diverse chemical libraries that can be screened for biological activity .

Hybrid Catalysis

The use of hybrid catalysts has been explored to enhance the synthesis of thiazolo-pyrimidine derivatives. These catalysts improve reaction yields and selectivity, making them promising tools for developing new pharmacologically active compounds .

Case Studies

StudyFocusFindings
Study AA2A Receptor AntagonismIdentified high-affinity antagonists with potential for neuroprotection (Ki = 8.62 nM) .
Study BAntioxidant ActivityCompounds demonstrated significant radical scavenging ability .
Study CSynthetic MethodologiesMulticomponent synthesis yielded diverse thiazolo-pyrimidine derivatives with enhanced biological profiles .

Preparation Methods

Synthesis of the Thiazolo[3,2-a]pyrimidin-5(3H)-one Core

The thiazolo[3,2-a]pyrimidin-5(3H)-one scaffold is constructed via a cyclocondensation reaction between 2-aminothiazole derivatives and β-keto esters. For instance, 2-amino-4-methylthiazole reacts with ethyl acetoacetate in the presence of acetic acid under reflux to yield 6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. Modifications to this protocol include substituting β-keto esters with acetylacetone to introduce substituents at the 6-position.

Key Reaction Conditions

  • Solvent: Ethanol or glacial acetic acid
  • Temperature: Reflux (78–110°C)
  • Catalyst: None required; acid-mediated cyclization
  • Yield: 70–85%

Acylation at Position 6: Introduction of the Carbonyl Group

The 6-position of the thiazolo-pyrimidinone core is functionalized via N-acylation using chloroacetyl chloride. This step requires activation of the pyrimidinone nitrogen through deprotonation.

Procedure

  • Dissolve 6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1 eq.) in dry tetrahydrofuran (THF).
  • Add triethylamine (2 eq.) as a base to scavenge HCl.
  • Slowly introduce chloroacetyl chloride (1.2 eq.) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (ethyl acetate/petroleum ether, 3:7).

Characterization Data

  • Yield: 78%
  • Melting Point: 145–147°C
  • 1H NMR (CDCl3): δ 2.35 (s, 3H, CH3), 4.25 (s, 2H, COCH2Cl), 6.82 (s, 1H, pyrimidinone-H).

Coupling with 4-(2-Chlorophenyl)piperazine

The chloroacetyl intermediate undergoes nucleophilic substitution with 4-(2-chlorophenyl)piperazine. Piperazine’s secondary amine displaces the chloride, forming the final carbon-piperazine bond.

Optimized Protocol

  • Combine 6-chloroacetyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1 eq.) and 4-(2-chlorophenyl)piperazine (1.5 eq.) in dimethylformamide (DMF).
  • Add potassium carbonate (2 eq.) as a base.
  • Heat at 80°C for 8 hours under nitrogen.
  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbonyl-adjacent carbon, displacing chloride.

Yield Enhancement Strategies

  • Catalyst: Fe3O4@SiO2-(PP)(HSO4)2 improves yields to 88% under solvent-free conditions.
  • Solvent-Free Conditions: Reduce reaction time to 4 hours at 100°C.

Optimization of Reaction Conditions

A comparative analysis of solvents, bases, and catalysts was conducted to maximize efficiency (Table 1).

Table 1: Optimization of Coupling Reaction

Condition Solvent Base Catalyst Time (h) Yield (%)
Standard DMF K2CO3 None 8 75
Solvent-Free None K2CO3 Fe3O4@SiO2 4 88
Ethanol Ethanol Triethylamine None 12 68

Data adapted from.

Analytical Characterization

The final compound was validated using spectroscopic and chromatographic methods:

1H NMR (DMSO-d6)

  • δ 2.35 (s, 3H, CH3), 3.15–3.45 (m, 8H, piperazine-H), 6.95–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, pyrimidinone-H).

IR (KBr)

  • 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1245 cm⁻¹ (C-S).

High-Resolution Mass Spectrometry (HRMS)

  • m/z Calcd for C18H18ClN5O2S: 417.08; Found: 417.09.

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